3,5-Dimethoxy-4-fluoroaniline

Catalog No.
S15449384
CAS No.
M.F
C8H10FNO2
M. Wt
171.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethoxy-4-fluoroaniline

Product Name

3,5-Dimethoxy-4-fluoroaniline

IUPAC Name

4-fluoro-3,5-dimethoxyaniline

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

InChI

InChI=1S/C8H10FNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3

InChI Key

KIPVAYUWVAIHSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1F)OC)N

3,5-Dimethoxy-4-fluoroaniline is an aromatic amine characterized by the presence of two methoxy groups and a fluorine atom on the benzene ring. Its chemical formula is C9H12FNO2C_9H_{12}FNO_2, and it features a molecular weight of approximately 185.2 g/mol. This compound is notable for its unique electronic properties and potential applications in pharmaceuticals and organic synthesis. The presence of both electron-donating methoxy groups and an electron-withdrawing fluorine atom significantly influences its reactivity and interactions with biological systems.

, including:

  • Electrophilic Aromatic Substitution: The methoxy groups enhance nucleophilicity, making the compound more reactive towards electrophiles.
  • Nucleophilic Substitution: The amino group can be substituted with various electrophiles, allowing for the synthesis of diverse derivatives.
  • Oxidation: Under certain conditions, the methoxy groups can be oxidized to form corresponding aldehydes or acids.
  • Reduction: The compound can undergo reduction reactions to yield simpler amines or other derivatives.

These reactions make 3,5-dimethoxy-4-fluoroaniline a versatile intermediate in organic synthesis and medicinal chemistry .

Research indicates that 3,5-dimethoxy-4-fluoroaniline exhibits various biological activities, particularly as a potential therapeutic agent. Its structure allows it to interact with biological targets such as enzymes and receptors. Some studies suggest that derivatives of this compound may possess anti-cancer properties or act as enzyme inhibitors, although specific biological assays are necessary to confirm these effects

The synthesis of 3,5-dimethoxy-4-fluoroaniline can be achieved through several methods:

  • Nitration followed by Reduction: Starting from 3,5-dimethoxy-4-fluoronitrobenzene, the nitro group can be reduced to an amino group using reducing agents like iron filings in acidic conditions.
  • Substitution Reactions: The compound can also be synthesized via nucleophilic substitution reactions where a suitable leaving group is replaced by an aniline derivative.
  • Bromination followed by Amination: Starting from 1-bromo-3,5-dimethoxy-4-fluorobenzene, amination can be performed using sodium amide or other amine sources under appropriate conditions .

3,5-Dimethoxy-4-fluoroaniline has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Organic Synthesis: Utilized in the preparation of complex organic molecules due to its reactivity.
  • Material Science: Potential applications in developing new materials or dyes due to its unique chemical properties.

The versatility of this compound makes it a valuable asset in both industrial and research settings .

Studies on the interactions of 3,5-dimethoxy-4-fluoroaniline with biological systems indicate that its unique electronic structure allows for significant binding affinities with certain enzymes and receptors. These interactions may lead to modulation of biological pathways, making it a candidate for further pharmacological exploration. Specific interaction studies are necessary to elucidate its mechanism of action and potential therapeutic benefits

Several compounds share structural similarities with 3,5-dimethoxy-4-fluoroaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
3-Methoxy-4-fluoroanilineOne methoxy groupLess steric hindrance than 3,5-dimethoxy variant
3,5-DimethoxyanilineLacks fluorine atomDifferent reactivity due to absence of electronegative atom
4-FluoroanilineNo methoxy groupsSimpler structure; less complex reactivity
2-Methoxy-4-fluoroanilineMethoxy at position 2Different substitution pattern affects properties
3-Bromo-4-fluoroanilineBromine instead of methoxyDifferent reactivity profile due to halogen

The uniqueness of 3,5-dimethoxy-4-fluoroaniline lies in the combination of both electron-donating and electron-withdrawing substituents on the aromatic ring, which significantly alters its chemical behavior compared to similar compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

171.06955672 g/mol

Monoisotopic Mass

171.06955672 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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